REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-])=O)[C:4]([OH:6])=[O:5].[H][H]>O.[Pd]>[NH2:2][CH:3]([CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15])[C:4]([OH:6])=[O:5] |f:0.1|
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Name
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2-amino-4-(2-nitrophenyl)butyric acid hydrochloride
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Quantity
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2.5 g
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Type
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reactant
|
Smiles
|
Cl.NC(C(=O)O)CCC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
0.5 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was hydrogenated at room temperature
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Type
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FILTRATION
|
Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in water (50 ml)
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Type
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ADDITION
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Details
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the pH adjusted to 7 by the addition of 10% sodium hydroxide
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Type
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FILTRATION
|
Details
|
The solid was filtered off
|
Type
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WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CCC1=C(C=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |